

CG-806 Demonstrates Superior Efficacy Over Crenolanib in Targeting FLT3-TKD Mutations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

[Get Quote](#)

For Immediate Release

A detailed comparative analysis reveals that **CG-806** (luxeptinib), a novel multi-kinase inhibitor, exhibits superior potency and broader activity against FMS-like tyrosine kinase 3 (FLT3) tyrosine kinase domain (TKD) mutations compared to the selective FLT3 inhibitor, crenolanib. This guide provides an in-depth look at the experimental data, methodologies, and underlying mechanisms that establish the therapeutic advantage of **CG-806** for researchers, scientists, and drug development professionals in the field of acute myeloid leukemia (AML).

FLT3 mutations are prevalent in AML, with TKD mutations being a significant mechanism of resistance to several FLT3 inhibitors.^{[1][2]} While crenolanib, a type I FLT3 inhibitor, has demonstrated efficacy against both FLT3-ITD and TKD mutations^{[3][4][5][6]}, preclinical data strongly indicates that **CG-806** possesses a more potent and comprehensive inhibitory profile against these clinically relevant mutations.^{[7][8][9][10][11]}

Quantitative Comparison of Inhibitory Activity

The superior potency of **CG-806** against cell lines harboring FLT3-TKD mutations is evident from in vitro studies. The half-maximal inhibitory concentration (IC₅₀) values, a measure of drug potency, are significantly lower for **CG-806** when compared to crenolanib in various FLT3-mutant AML cell lines.

Cell Line	FLT3 Mutation Status	CG-806 (luxeptinib) IC50 (nmol/L)	Crenolanib IC50 (nmol/L)
Ba/F3-FLT3- ITD+D835Y	ITD + TKD (D835Y)	<1	~10
Ba/F3-FLT3- ITD+F691L	ITD + TKD (F691L)	<1	>100
Primary AML Samples (FLT3-TKD)	TKD	Median IC50: 23 nM	Not explicitly provided in direct comparison, but CG-806 is stated to be more potent. [8]

Data synthesized from multiple preclinical studies.[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following methodologies were employed in the key experiments to determine the comparative efficacy of **CG-806** and crenolanib.

Cell Viability and IC50 Determination

Objective: To assess the cytotoxic activity of **CG-806** and crenolanib against AML cells with FLT3-TKD mutations.

Methodology:

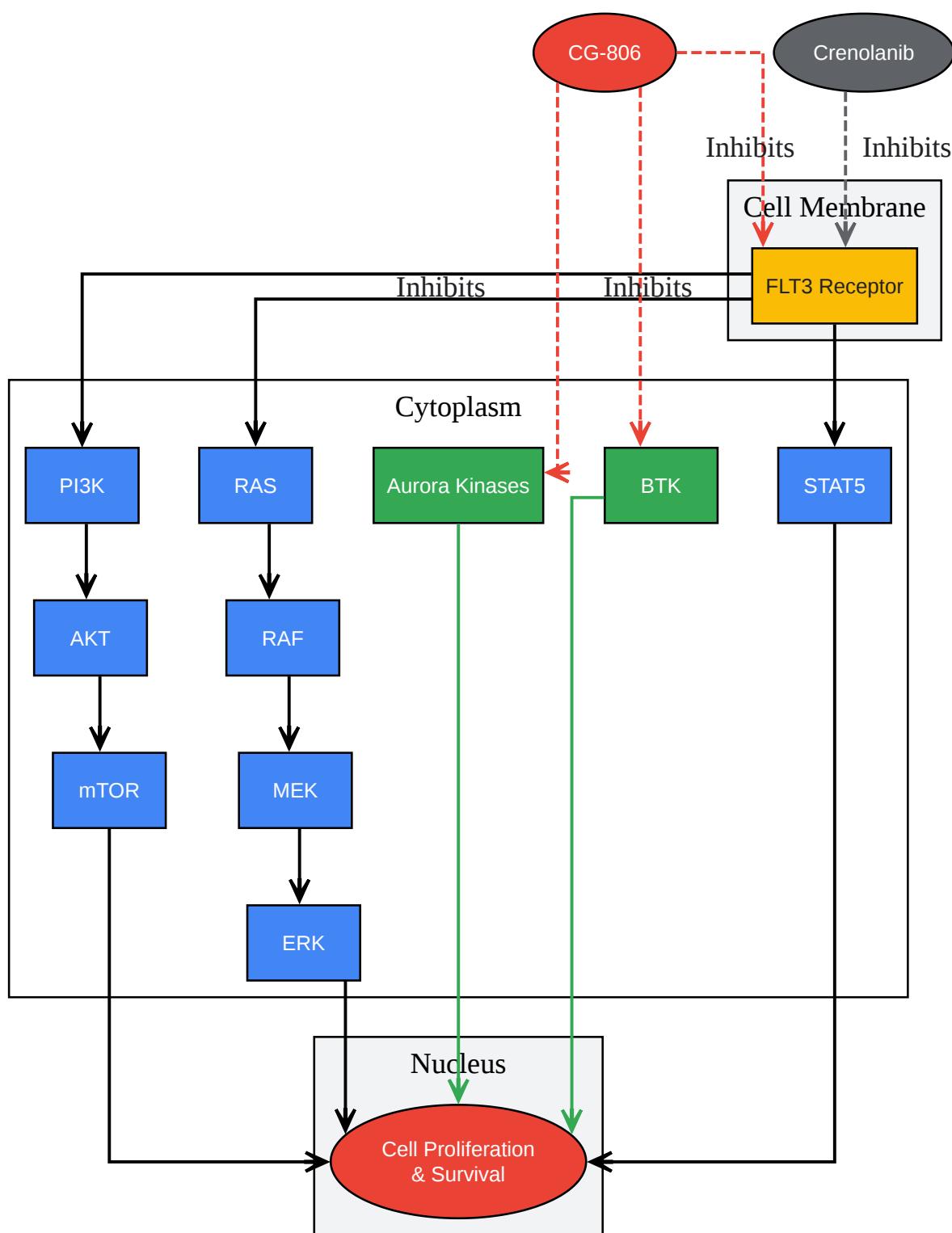
- Cell Culture: Murine Ba/F3 cells engineered to express human FLT3 with both ITD and TKD mutations (e.g., D835Y, F691L) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.[\[9\]](#) Primary AML patient samples were cultured under conditions that maintain their viability.[\[8\]](#)
- Drug Treatment: Cells were seeded in 96-well plates and treated with a 7-point concentration series of **CG-806** or crenolanib for 72 hours.[\[8\]](#)[\[9\]](#)
- Viability Assessment: Cell viability was measured using a tetrazolium-based MTS assay. The absorbance, which correlates with the number of viable cells, was read using a plate reader.

[\[8\]](#)

- IC50 Calculation: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.[\[8\]](#)

Western Blot Analysis

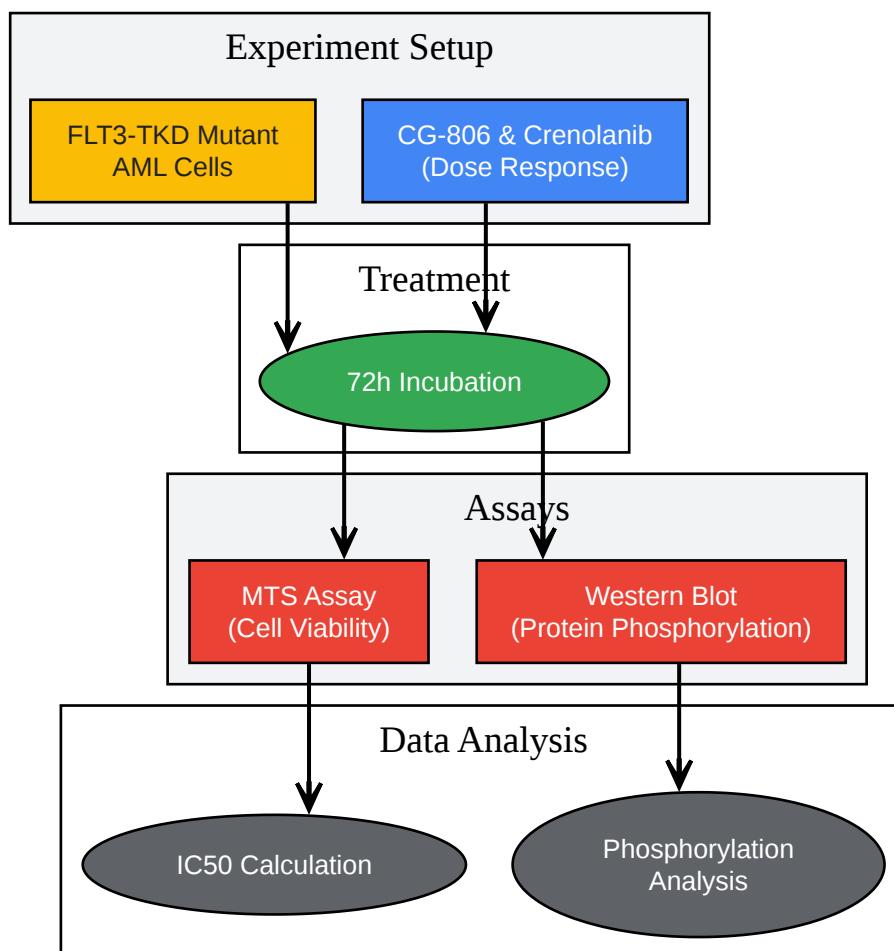
Objective: To determine the inhibitory effect of the compounds on FLT3 phosphorylation and downstream signaling pathways.


Methodology:

- Cell Lysis: FLT3-mutant AML cell lines were treated with varying concentrations of **CG-806** or crenolanib for a specified duration (e.g., 4 hours). Following treatment, cells were lysed to extract total protein.
- Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membranes were probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, and downstream signaling proteins such as p-STAT5 and p-ERK.
- Detection: Following incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

CG-806's superiority stems from its multi-kinase inhibitory profile. While crenolanib is a potent and selective FLT3 inhibitor[\[12\]](#)[\[13\]](#), **CG-806** targets not only FLT3 but also Bruton's tyrosine kinase (BTK) and Aurora kinases, which are involved in pro-survival signaling pathways in AML.[\[7\]](#)[\[14\]](#)[\[15\]](#) This multi-targeted approach may circumvent resistance mechanisms that can arise from the activation of bypass pathways.


Crenolanib is a type I FLT3 inhibitor, meaning it binds to the active conformation of the kinase, making it effective against both FLT3-ITD and most FLT3-TKD mutations.[\[2\]](#)[\[16\]](#)[\[17\]](#) **CG-806** is a noncovalent kinase inhibitor that also effectively inhibits various forms of FLT3, including those with TKD mutations.[\[9\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: FLT3 signaling pathway and points of inhibition.

The diagram above illustrates the primary signaling cascades activated by FLT3, leading to cell proliferation and survival. Crenolanib specifically targets the FLT3 receptor. In contrast, **CG-806** exhibits a broader inhibitory profile, targeting FLT3 as well as other key oncogenic drivers like BTK and Aurora kinases, potentially leading to a more profound and durable anti-leukemic effect.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro drug comparison.

Conclusion

The available preclinical evidence strongly supports the superiority of **CG-806** over crenolanib in the context of FLT3-TKD mutations. Its greater potency, demonstrated by lower IC50 values, and its unique multi-kinase inhibitory profile suggest that **CG-806** may offer a more effective

therapeutic strategy for AML patients with these challenging resistance mutations. These findings warrant further clinical investigation to translate these promising preclinical results into improved patient outcomes. A phase 1 clinical trial of **CG-806** for the treatment of AML has been initiated.[7][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [CG-806 Demonstrates Superior Efficacy Over Crenolanib in Targeting FLT3-TKD Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606623#cg-806-superiority-over-crenolanib-for-flt3-tkd-mutations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com